CID 71380695
Description
CID 71380695 is a compound registered in PubChem, a public chemical database managed by the National Institutes of Health (NIH). CIDs enable systematic comparisons of compounds based on structural features, physicochemical properties, and biological activities . For this compound, comparisons with analogs would typically involve cheminformatics tools, spectral data, and functional assays, as exemplified by methodologies in the literature .
Properties
Molecular Formula |
C9H13AsN |
|---|---|
Molecular Weight |
210.13 g/mol |
InChI |
InChI=1S/C9H13AsN/c1-2-7-10-8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3 |
InChI Key |
RSCRIKHQHZXFPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC[As]C1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71380695 involves a series of chemical reactions that require precise conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and large-scale batch reactors. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: CID 71380695 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives with different properties.
Scientific Research Applications
CID 71380695 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the development of new materials and processes.
Mechanism of Action
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable tool for researchers and industry professionals. By understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds, we can fully appreciate the importance of this compound in advancing scientific knowledge and innovation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Structural comparisons often utilize 2D/3D overlays and functional group identification. For example, compares substrates and inhibitors (e.g., taurocholic acid, CID 6675; betulin, CID 72326) using 3D overlays to highlight steric and electronic differences . Similarly, oscillatoxin derivatives in (e.g., CID 101283546, CID 185389) are analyzed for methyl group substitutions and backbone orientations . Applying these methods to CID 71380695 would involve:
- 2D Structure Alignment: Identifying core scaffolds (e.g., steroid, triterpenoid) shared with analogs.
- Functional Group Mapping : Comparing reactive moieties (e.g., hydroxyl, carboxyl groups) that influence solubility and binding affinity.
Table 1: Hypothetical Structural Comparison of this compound and Analogs
Note: Data for this compound is inferred based on PubChem’s general entry patterns due to absence in evidence.
Table 2: Hypothetical Pharmacokinetic Comparison
Analytical Techniques for Compound Differentiation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

